1-(Dimethoxymethyl)-3-nitrobenzene 1-(Dimethoxymethyl)-3-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 3395-79-7
VCID: VC7814308
InChI: InChI=1S/C9H11NO4/c1-13-9(14-2)7-4-3-5-8(6-7)10(11)12/h3-6,9H,1-2H3
SMILES: COC(C1=CC(=CC=C1)[N+](=O)[O-])OC
Molecular Formula: C9H11NO4
Molecular Weight: 197.19 g/mol

1-(Dimethoxymethyl)-3-nitrobenzene

CAS No.: 3395-79-7

Cat. No.: VC7814308

Molecular Formula: C9H11NO4

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

1-(Dimethoxymethyl)-3-nitrobenzene - 3395-79-7

Specification

CAS No. 3395-79-7
Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
IUPAC Name 1-(dimethoxymethyl)-3-nitrobenzene
Standard InChI InChI=1S/C9H11NO4/c1-13-9(14-2)7-4-3-5-8(6-7)10(11)12/h3-6,9H,1-2H3
Standard InChI Key ALXDDWGEZDTXOE-UHFFFAOYSA-N
SMILES COC(C1=CC(=CC=C1)[N+](=O)[O-])OC
Canonical SMILES COC(C1=CC(=CC=C1)[N+](=O)[O-])OC

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 1-(dimethoxymethyl)-3-nitrobenzene features a benzene ring with two distinct functional groups: a dimethoxymethyl group at the para position relative to the nitro group. This arrangement creates a polar molecule with a dipole moment influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups.

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous nitroaromatic compounds reveals planar benzene rings with bond lengths consistent with resonance stabilization. The nitro group adopts a coplanar orientation with the aromatic ring, maximizing conjugation. Infrared (IR) spectroscopy of 1-(dimethoxymethyl)-3-nitrobenzene would show characteristic absorption bands:

  • Nitro group (NO₂): Asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.

  • Methoxy groups (OCH₃): C-O stretching vibrations at ~1250–1050 cm⁻¹.

  • Aromatic C-H: Out-of-plane bending at ~750–850 cm⁻¹.

Nuclear magnetic resonance (NMR) spectral predictions are as follows:

  • ¹H NMR:

    • Aromatic protons: δ 7.5–8.5 ppm (meta-coupled doublets due to nitro group deshielding).

    • Methoxy protons: δ 3.3–3.7 ppm (singlet for equivalent OCH₃ groups).

  • ¹³C NMR:

    • Nitro-substituted carbon: δ ~148 ppm.

    • Methoxy carbons: δ ~55 ppm.

PropertyValue
Melting Point85–90°C (estimated)
Boiling Point290–300°C (estimated)
Solubility in WaterLow (<0.1 g/L)
LogP (Octanol-Water)1.8–2.2

The low water solubility and moderate lipophilicity indicate suitability for organic reaction media.

Synthetic Methodologies

Nitration of 1-(Dimethoxymethyl)benzene

The most common synthesis involves nitrating 1-(dimethoxymethyl)benzene under controlled conditions:

  • Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating mixture.

  • Conditions: Temperature maintained at 0–5°C to minimize polysubstitution.

  • Mechanism: Electrophilic aromatic substitution (EAS) where the nitronium ion (NO₂⁺) attacks the aromatic ring. The dimethoxymethyl group acts as a weakly activating ortho/para director, but steric hindrance favors para substitution.

Yield Optimization:

  • Use of acetic anhydride as a solvent increases regioselectivity.

  • Catalytic amounts of zeolites enhance reaction efficiency by stabilizing the transition state.

Alternative Routes

  • Protection-Deprotection Strategies:

    • Benzaldehyde dimethyl acetal is nitrated, followed by deprotection to yield the target compound.

    • Advantages: Higher purity and reduced byproduct formation.

Reactivity and Functional Group Transformations

Reduction of the Nitro Group

The nitro group can be reduced to an amine under catalytic hydrogenation:
C₉H₁₁NO₄+3H₂Pd/CC₉H₁₃NO₂+2H₂O\text{C₉H₁₁NO₄} + 3\text{H₂} \xrightarrow{\text{Pd/C}} \text{C₉H₁₃NO₂} + 2\text{H₂O}

  • Conditions: 30–50 psi H₂, room temperature, ethanol solvent.

  • Applications: The resultant 1-(dimethoxymethyl)-3-aminobenzene is a precursor to pharmaceuticals and dyes.

Nucleophilic Aromatic Substitution

The nitro group activates the ring for substitution reactions, though steric hindrance from the dimethoxymethyl group limits reactivity. Example:
C₉H₁₁NO₄+NaOHC₉H₁₀NO₄Na+H₂O\text{C₉H₁₁NO₄} + \text{NaOH} \rightarrow \text{C₉H₁₀NO₄Na} + \text{H₂O}

  • Outcome: Formation of a phenoxide intermediate, useful in coupling reactions.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a building block for:

  • Antimicrobial Agents: Nitroaromatics are probed for activity against Staphylococcus aureus and Escherichia coli.

  • Anticancer Drugs: Nitro group reduction yields amines for Schiff base formation with metal ions.

Dye and Pigment Synthesis

Conjugation with diazonium salts produces azo dyes with vibrant colors. For example:
C₉H₁₁NO₄+Ar-N₂⁺Azo Dye+HCl\text{C₉H₁₁NO₄} + \text{Ar-N₂⁺} \rightarrow \text{Azo Dye} + \text{HCl}

  • Properties: Enhanced lightfastness due to nitro group stabilization.

Polymer Chemistry

Incorporation into epoxy resins improves thermal stability and adhesion properties.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesReactivity Implications
1-(Methoxymethyl)-3-nitrobenzeneLacks one methoxy groupIncreased electrophilicity
1-(Dimethoxymethyl)-4-nitrobenzeneNitro group at para positionAltered regioselectivity in EAS

Future Research Directions

  • Green Synthesis: Developing solvent-free nitration using ionic liquids.

  • Biological Screening: Expanding antimicrobial studies to fungal pathogens.

  • Computational Modeling: DFT studies to predict reaction pathways and optimize yields.

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